2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide
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Description
“2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide” is a chemical compound with the molecular formula C7H11N3OS . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide” consists of a pyrazole ring attached to a methoxy group and an ethanethioamide group . The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .Physical And Chemical Properties Analysis
“2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide” is a powder at room temperature . It has a molecular weight of 197.25 g/mol .Future Directions
The future directions for “2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, and other fields. Their synthesis methods could also be optimized for efficiency and environmental impact .
properties
IUPAC Name |
2-methoxy-2-(1-methylpyrazol-4-yl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-10-4-5(3-9-10)6(11-2)7(8)12/h3-4,6H,1-2H3,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZBEPTQQYOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=S)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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